[4-Bromo-2-(pyrrolidine-1-carbothioyl)phenyl] 3,4-dimethoxybenzoate
Description
[4-Bromo-2-(pyrrolidine-1-carbothioyl)phenyl] 3,4-dimethoxybenzoate is a complex organic compound that features a brominated phenyl ring, a pyrrolidine ring, and a dimethoxybenzoate ester
Properties
IUPAC Name |
[4-bromo-2-(pyrrolidine-1-carbothioyl)phenyl] 3,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO4S/c1-24-17-7-5-13(11-18(17)25-2)20(23)26-16-8-6-14(21)12-15(16)19(27)22-9-3-4-10-22/h5-8,11-12H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEENEPJFVCSMSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C(=S)N3CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Bromo-2-(pyrrolidine-1-carbothioyl)phenyl] 3,4-dimethoxybenzoate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from acyclic precursors through cyclization reactions.
Bromination of the Phenyl Ring:
Formation of the Carbothioyl Group: The carbothioyl group can be introduced by reacting the pyrrolidine derivative with a thiocarbonyl compound under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring and the thiocarbonyl group.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidine ring and thiocarbonyl group.
Reduction: Reduced forms of the brominated phenyl ring and thiocarbonyl group.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [4-Bromo-2-(pyrrolidine-1-carbothioyl)phenyl] 3,4-dimethoxybenzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of brominated phenyl and pyrrolidine derivatives on biological systems. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.
Medicine
In medicinal chemistry, the compound’s potential pharmacological properties can be explored. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of [4-Bromo-2-(pyrrolidine-1-carbothioyl)phenyl] 3,4-dimethoxybenzoate likely involves interactions with specific molecular targets, such as enzymes or receptors. The brominated phenyl ring and pyrrolidine ring may facilitate binding to these targets, while the thiocarbonyl and dimethoxybenzoate groups may modulate the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
[4-Bromo-2-(pyrrolidine-1-carbothioyl)phenyl] benzoate: Similar structure but lacks the dimethoxy groups.
[4-Bromo-2-(pyrrolidine-1-carbothioyl)phenyl] 4-methoxybenzoate: Similar structure with only one methoxy group.
[4-Bromo-2-(pyrrolidine-1-carbothioyl)phenyl] 3,4-dihydroxybenzoate: Similar structure with hydroxyl groups instead of methoxy groups.
Uniqueness
The presence of both the brominated phenyl ring and the dimethoxybenzoate ester makes [4-Bromo-2-(pyrrolidine-1-carbothioyl)phenyl] 3,4-dimethoxybenzoate unique. These functional groups may confer specific chemical reactivity and biological activity that distinguish it from similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
